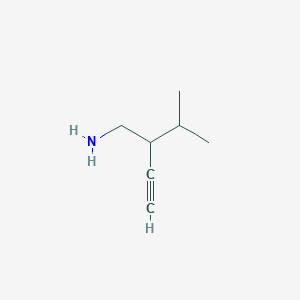
Ureidoglycolic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ureidoglycolic acid is a compound with the chemical formula C3H6N2O4. It is a derivative of glycolic acid, where one of the hydrogen atoms is replaced by a carbamoyl group. This compound is known for its role as a metabolite in various organisms, including bacteria like Escherichia coli and fungi like Saccharomyces cerevisiae .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ureidoglycolic acid can be synthesized through the reaction of glycolic acid with urea under controlled conditions. The reaction typically involves heating glycolic acid and urea in the presence of a catalyst to facilitate the formation of the ureido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is usually carried out in a batch or continuous flow reactor, depending on the scale of production.
Chemical Reactions Analysis
Types of Reactions: Ureidoglycolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoacids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The ureido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoacids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ureidoglycolic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: As a metabolite, it plays a role in various metabolic pathways in microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of certain polymers and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of ureidoglycolic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating various biochemical reactions. The molecular targets and pathways involved include those related to amino acid metabolism and nitrogen assimilation.
Comparison with Similar Compounds
Glycolic Acid: The parent compound of ureidoglycolic acid, differing by the presence of a hydroxyl group instead of a ureido group.
Ureidocarboxylic Acids: A class of compounds similar to this compound, where the ureido group is attached to different carboxylic acids.
Uniqueness: this compound is unique due to its specific structure and the presence of both ureido and hydroxyl groups. This dual functionality allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
10346-27-7 |
|---|---|
Molecular Formula |
C3H6N2O4 |
Molecular Weight |
134.09 g/mol |
IUPAC Name |
2-(carbamoylamino)-2-hydroxyacetic acid |
InChI |
InChI=1S/C3H6N2O4/c4-3(9)5-1(6)2(7)8/h1,6H,(H,7,8)(H3,4,5,9) |
InChI Key |
NWZYYCVIOKVTII-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(NC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)



![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)



![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)

